Apritone

Catalog No.
S627744
CAS No.
68133-79-9
M.F
C15H24O
M. Wt
220.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apritone

CAS Number

68133-79-9

Product Name

Apritone

IUPAC Name

2-(3,7-dimethylocta-2,6-dienyl)cyclopentan-1-one

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

InChI

InChI=1S/C15H24O/c1-12(2)6-4-7-13(3)10-11-14-8-5-9-15(14)16/h6,10,14H,4-5,7-9,11H2,1-3H3

InChI Key

ZNSALEJHPSBXDK-UHFFFAOYSA-N

SMILES

CC(=CCCC(=CCC1CCCC1=O)C)C

solubility

insoluble in water; soluble in fats
Miscible at room temperature (in ethanol)

Synonyms

2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone

Canonical SMILES

CC(=CCCC(=CCC1CCCC1=O)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC1CCCC1=O)/C)C

The exact mass of the compound Apritone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in fatsmiscible at room temperature (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Apritone (CAS 68133-79-9), chemically identified as 2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone, is a high-impact synthetic monoterpenoid derivative widely utilized in the fragrance and flavor industries [1]. Characterized by a molecular weight of 220.35 g/mol and a highly lipophilic nature (Log P 5.15), it presents as a pale yellow liquid with extended base-note substantivity [2]. From a procurement perspective, Apritone is prioritized for its tenacious, fleshy apricot and peach olfactory profile, offering high chemical stability and a specialized structural alternative to traditional aliphatic esters and lactones in premium personal care, fine fragrance, and advanced delivery formulations [1].

When formulating stone-fruit accords (peach, apricot, plum), buyers typically default to generic lactones such as gamma-undecalactone or highly volatile fruit esters[1]. However, generic substitution fails because standard lactones inherently introduce a heavy, 'fatty,' or waxy undertone that compromises the sheer, natural freshness required in modern photorealistic formulations . Furthermore, standard aliphatic fruit esters lack the molecular weight necessary for base-note substantivity, evaporating rapidly within 12 to 24 hours. Apritone solves this by providing the exact fleshy, ripe-fruit impact of a lactone but with a cyclopentanone-based structure that completely eliminates the waxy artifact, while simultaneously delivering extended dry-down tenacity that generic esters cannot match[1].

Extended Substantivity and Blotter Tenacity

Apritone demonstrates extended base-note longevity compared to standard volatile fruit esters. On a standard perfumery smelling strip, Apritone retains its odor profile for up to 216 hours, measurably outperforming generic mid-note fruit esters [1].

Evidence DimensionOdor life on a standard smelling strip (cellulose substrate)
Target Compound Data216 hours (~9 days)
Comparator Or BaselineStandard aliphatic fruit esters (e.g., hexyl acetate, typically <24 hours)
Quantified Difference~9x longer linear retention
ConditionsStandard olfactory blotter evaluation at ambient temperature

Allows formulators to maintain a consistent, high-impact fruity accord deep into the dry-down phase of a fine fragrance without premature evaporation.

Structural Olfactory Purity vs. Traditional Lactones

In the synthesis of peach and apricot accords, gamma-undecalactone is the traditional baseline. However, Apritone's cyclopentanone structure bypasses the lactonic ring entirely, eliminating the fatty and creamy off-notes that characterize generic lactones [1].

Evidence DimensionPresence of fatty/waxy olfactory artifacts
Target Compound DataClean, fleshy apricot/peach profile (0% lactonic artifact)
Comparator Or BaselineGamma-undecalactone (exhibits prominent fatty, creamy, and waxy secondary notes)
Quantified DifferenceComplete elimination of the heavy lactonic dry-down
ConditionsSensory evaluation in fine fragrance peach/jasmine accords

Essential for creating modern, sheer, and photorealistic fruit notes without the heavy, dated waxy dry-down of traditional lactones.

Controlled Release Retention in Advanced Matrices

Apritone exhibits high compatibility with advanced fixatives and ionic liquid delivery systems. When formulated in the ionic liquid [N1 1 2(2O2O1)][ace], Apritone maintains a high initial strength for 3 hours and drops by only 1 unit on the sensory scale over a 5-hour period [1].

Evidence DimensionOdor strength degradation over 5 hours
Target Compound DataDrops by only 1 unit over 5 hours (sustained release)
Comparator Or BaselineStandard volatile solvent formulations (rapid exponential decay of odor strength)
Quantified DifferenceMaintained peak intensity for first 3 hours; minimal 1-unit degradation over 5 hours
ConditionsAir diffusion monitoring from[N1 1 2(2O2O1)][ace] ionic liquid solution

Proves Apritone's chemical compatibility with modern fixatives and ionic liquid delivery systems, making it a reliable choice for long-lasting air care products.

Sensory Masking via TRPA1/TRPV1 Antagonism

Beyond its olfactory profile, Apritone functions as a Michael Acceptor that antagonizes TRPA1 and TRPV1 receptors. In personal care formulations containing harsh actives (such as >0.5% menthol or >0.2% hydrogen peroxide), Apritone actively lowers the sensory detection of volatile sulfur/amines and reduces chemical-induced burning sensations [1].

Evidence DimensionSensory perception of malodor and chemical irritation
Target Compound DataActs as TRPA1/TRPV1 antagonist, suppressing irritation and malodor detection
Comparator Or BaselineBaseline formulations containing >0.5% menthol or >0.2% hydrogen peroxide without Apritone
Quantified DifferenceMeasurable reduction in burning sensation and volatile sulfur/amine odor detection
ConditionsTopical application of personal care compositions on body surfaces

Allows procurement teams to solve two formulation challenges—fragrancing and active malodor/irritation masking—with a single specialty ingredient.

Fine Fragrance Dry-Down Formulation

Directly following from its 216-hour blotter tenacity and lack of fatty lactonic off-notes, Apritone is a highly effective choice for anchoring peach, apricot, and jasmine accords in the base notes of luxury perfumes. It ensures the fruity profile survives deep into the dry-down phase without degrading into a waxy artifact[1].

Advanced Air Care & Diffuser Systems

Leveraging its proven controlled-release retention in ionic liquids, Apritone is highly recommended for premium room sprays, reed diffusers, and active air care systems. Its ability to maintain peak intensity for hours with minimal degradation ensures a linear, long-lasting consumer experience [2].

Harsh-Base Personal Care Masking

Because it acts as a TRPA1/TRPV1 antagonist, Apritone is uniquely suited for fragrancing depilatories, high-menthol cooling lotions, and peroxide-based hair or skin treatments. It actively masks sulfurous and amine malodors while reducing the burning sensation caused by the active ingredients[3].

Lipophilic Flavor and Lip Care Formulations

With a high Log P of 5.15 and FEMA GRAS status (FEMA 3829), Apritone is an excellent candidate for lip balms, lipsticks, and oil-based flavorings. Its lipophilic nature ensures it remains stable and substantive within wax and oil matrices, providing a persistent, fleshy stone-fruit flavor profile [4].

Physical Description

Colourless liquid; long lasting apricot fruity note

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

220.182715385 g/mol

Monoisotopic Mass

220.182715385 g/mol

Heavy Atom Count

16

Density

0.911-0.916

GHS Hazard Statements

Aggregated GHS information provided by 119 companies from 2 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

74016-19-6
68133-79-9

Wikipedia

(2E)-2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Cyclopentanone, 2-(3,7-dimethyl-2,6-octadien-1-yl)-: ACTIVE

Dates

Last modified: 04-14-2024

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